

# TNO155's Impact on DUSP6 Expression: A Pharmacodynamic Biomarker Comparison Guide

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This guide provides an objective comparison of the impact of the SHP2 inhibitor, TNO155, on the expression of Dual Specificity Phosphatase 6 (DUSP6), a key pharmacodynamic biomarker. The information presented is supported by available clinical trial data and established experimental protocols.

## Introduction to TNO155 and DUSP6

TNO155 is an orally active, selective, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), primarily through the activation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1] In various cancers, aberrant SHP2 activity can lead to sustained MAPK signaling, promoting tumor cell proliferation and survival. By inhibiting SHP2, TNO155 aims to attenuate this oncogenic signaling.

DUSP6 is a phosphatase that specifically dephosphorylates and inactivates extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. The expression of the DUSP6 gene is induced by ERK activity, creating a negative feedback loop. Therefore, a reduction in MAPK pathway signaling is expected to lead to a decrease in DUSP6 mRNA



expression. This has positioned DUSP6 as a valuable pharmacodynamic (PD) biomarker to assess the biological activity of SHP2 inhibitors like TNO155 in clinical settings.[1][2]

# **TNO155** and DUSP6 Expression: Clinical Data

Data from the first-in-human phase I clinical trial of TNO155 in adults with advanced solid tumors (NCT03114319) have demonstrated a dose-dependent reduction in DUSP6 mRNA expression in tumor biopsies. This provides evidence of target engagement and pathway modulation.

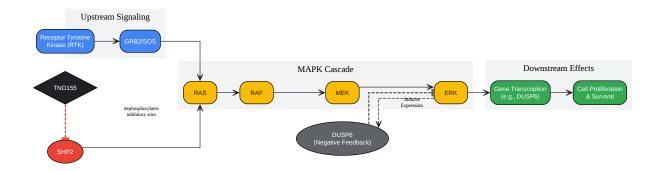
TNO155 Daily Dose	Patient Cohort with DUSP6 Suppression	Efficacy Outcome
≥ 20 mg	90% of patients showed ≥25% reduction in DUSP6 mRNA[1] [3]	Evidence of SHP2 inhibition[1] [3]
≥ 20 mg	60% of patients showed ≥50% reduction in DUSP6 mRNA[1] [3]	Evidence of significant SHP2 inhibition[1][3]
≥ 40 mg	>50% of patients experienced suppression of DUSP6 mRNA	Consistent suppression of the MAP kinase pathway[2]

Table 1: Summary of DUSP6 mRNA suppression in patients with advanced solid tumors treated with TNO155. Data is sourced from the NCT03114319 clinical trial.[1][2][3]

# Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by TNO155 and a typical experimental workflow for measuring DUSP6 expression as a pharmacodynamic biomarker.

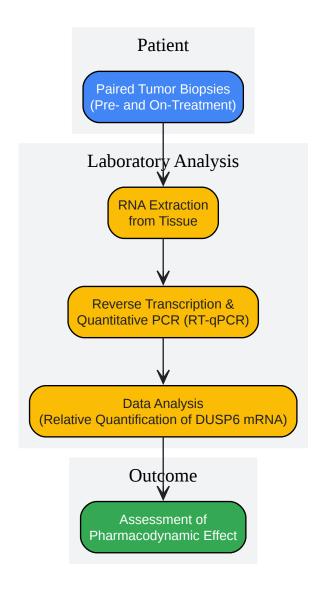




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TNO155 Mechanism of Action





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**DUSP6 Biomarker Analysis Workflow** 

# **Experimental Protocols**

The following is a generalized protocol for the quantification of DUSP6 mRNA from tumor biopsy samples, based on standard molecular biology techniques.

- 1. Tumor Biopsy Collection and Storage:
- Paired tumor biopsies are collected from patients before the initiation of TNO155 treatment (pre-dose) and at a specified time point during treatment (on-treatment).



- Biopsy samples are immediately snap-frozen in liquid nitrogen or submerged in an RNA stabilization solution (e.g., RNAlater) and stored at -80°C until analysis to preserve RNA integrity.
- 2. RNA Extraction from Tumor Tissue:
- A small section of the frozen tumor tissue (typically 10-30 mg) is homogenized.
- Total RNA is extracted using a commercially available kit (e.g., Qiagen RNeasy Mini Kit) following the manufacturer's instructions. This process typically involves tissue lysis, homogenization, and purification of RNA using a silica membrane spin column.
- An on-column DNase digestion step is included to remove any contaminating genomic DNA.
- The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
- 3. Reverse Transcription (RT):
- First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase).
- A defined amount of total RNA (e.g., 1 μg) is used as a template in a reaction containing reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
- 4. Quantitative Polymerase Chain Reaction (qPCR):
- The relative expression of DUSP6 mRNA is quantified by qPCR using the synthesized cDNA as a template.
- The qPCR reaction is performed using a real-time PCR system (e.g., Applied Biosystems StepOnePlus™).
- The reaction mixture includes a DNA polymerase (e.g., PowerUp™ SYBR™ Green Master Mix), forward and reverse primers specific for DUSP6, and the cDNA template.



- A typical thermal cycling protocol consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- DUSP6 expression levels are normalized to the expression of one or more stable housekeeping genes (e.g., GAPDH, ACTB, or 18S rRNA) to correct for variations in RNA input and RT efficiency.
- The change in DUSP6 expression is calculated as the fold-change in on-treatment samples relative to the pre-treatment baseline.

# **Comparison with Other SHP2 Inhibitors**

While specific head-to-head clinical data on DUSP6 modulation by different SHP2 inhibitors is limited in the public domain, other SHP2 inhibitors, such as ERAS-601, have also been shown in preclinical studies to inhibit RAS/MAPK pathway signaling as measured by DUSP6 mRNA levels.[4] This suggests that DUSP6 suppression is a class effect of SHP2 inhibitors and serves as a reliable biomarker for assessing their pharmacodynamic activity.

## Conclusion

The available data strongly support the use of DUSP6 mRNA expression as a sensitive and quantitative pharmacodynamic biomarker for TNO155. The observed dose-dependent reduction in DUSP6 expression in clinical trials provides clear evidence of target engagement and MAPK pathway modulation. This guide provides a framework for understanding and applying the measurement of DUSP6 as a critical tool in the clinical development of TNO155 and other SHP2 inhibitors.

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